N-(3-methoxyphenyl)pyridin-3-amine
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Overview
Description
N-(3-methoxyphenyl)pyridin-3-amine is an organic compound that belongs to the class of aromatic amines It consists of a pyridine ring substituted with an amino group at the 3-position and a methoxyphenyl group at the nitrogen atom
Mechanism of Action
Target of Action
N-(3-methoxyphenyl)pyridin-3-amine is an inhibitor of both the FLT3-ITD and BCR-ABL pathways . These pathways are critical in the development and progression of certain types of cancers, including acute myeloid leukemia (AML) .
Mode of Action
This compound interacts with its targets by inhibiting the activity of the FLT3-ITD and BCR-ABL pathways . This inhibition disrupts the normal functioning of these pathways, leading to changes in cellular processes that can slow or stop the growth of cancer cells .
Biochemical Pathways
The FLT3-ITD and BCR-ABL pathways play crucial roles in cell proliferation and survival . By inhibiting these pathways, this compound disrupts these processes, potentially leading to the death of cancer cells .
Result of Action
The inhibition of the FLT3-ITD and BCR-ABL pathways by this compound can lead to the death of cancer cells . This compound has shown potent inhibitory effects against clinically related leukemia cell lines driven by FLT3-ITD, FLT3-ITD/D835Y, FLT3-ITD/F691L, or BCR-ABL .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-methoxyphenyl)pyridin-3-amine typically involves the reaction of 3-aminopyridine with 3-methoxybenzaldehyde under specific conditions. One common method is the reductive amination process, where the aldehyde group of 3-methoxybenzaldehyde reacts with the amino group of 3-aminopyridine in the presence of a reducing agent such as sodium borohydride or hydrogen gas over a palladium catalyst .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of continuous flow reactors. The use of catalysts and solvents that can be easily recycled and reused is also considered to minimize waste and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
N-(3-methoxyphenyl)pyridin-3-amine undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitro group, if present, can be reduced to an amino group using reducing agents such as hydrogen gas over a palladium catalyst.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Nitric acid for nitration, sulfuric acid for sulfonation, halogens for halogenation.
Major Products Formed
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of nitro, sulfonyl, and halogenated derivatives.
Scientific Research Applications
N-(3-methoxyphenyl)pyridin-3-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biological assays and as a probe for studying enzyme activities.
Medicine: Explored for its potential as a pharmaceutical intermediate in the development of drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Comparison with Similar Compounds
N-(3-methoxyphenyl)pyridin-3-amine can be compared with other similar compounds, such as:
N-(3-methoxyphenyl)pyridin-2-amine: Similar structure but with the amino group at the 2-position of the pyridine ring.
N-(4-methoxyphenyl)pyridin-3-amine: Similar structure but with the methoxy group at the 4-position of the phenyl ring.
N-(3-hydroxyphenyl)pyridin-3-amine: Similar structure but with a hydroxyl group instead of a methoxy group.
These compounds share similar chemical properties but may exhibit different biological activities and applications due to the variations in their structures.
Properties
IUPAC Name |
N-(3-methoxyphenyl)pyridin-3-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O/c1-15-12-6-2-4-10(8-12)14-11-5-3-7-13-9-11/h2-9,14H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKUGWFYUSVTMKG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC2=CN=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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